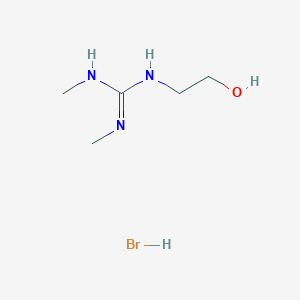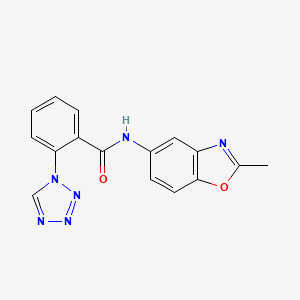![molecular formula C17H15N3O B7545469 3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)
3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of specific enzymes or by modulating certain signaling pathways in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
実験室実験の利点と制限
One of the main advantages of using 3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone in lab experiments is its wide range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to fully understand the toxicity profile of this compound and to determine safe dosages for lab experiments.
将来の方向性
There are several future directions for research on 3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone. One area of research could be focused on further elucidating the mechanism of action of this compound. Another area of research could be focused on developing derivatives of this compound with improved biological activity and reduced toxicity. Additionally, this compound could be further studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Overall, there is a great deal of potential for future research on this compound, and this compound could have important applications in scientific research and medicine.
合成法
The synthesis of 3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone involves the reaction of 2-aminopyridine with 2-(chloromethyl)quinoline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain the final compound.
科学的研究の応用
3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(imidazo[1,2-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(14-12-19-10-4-3-9-16(19)18-14)20-11-5-7-13-6-1-2-8-15(13)20/h1-4,6,8-10,12H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPHSKVZDNWGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CN4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)

![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)


![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)
![3-methyl-6-phenyl-N-[4-(2H-tetrazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7545461.png)


![N-[(5-phenyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7545489.png)


